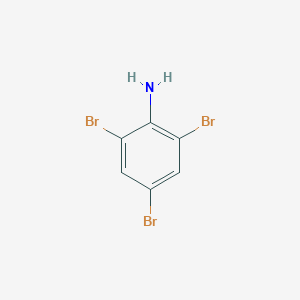

2,4,6-Tribromoaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPODVKBTHCGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051733 | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 °C | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.35 | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL, BENZENE | |

CAS No. |

147-82-0, 52628-37-2 | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tribromoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4,6-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C2N8WIL3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120-122 °C | |

| Record name | 2,4,6-TRIBROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 2,4,6-Tribromoaniline from Aniline: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the synthesis of 2,4,6-tribromoaniline from aniline (B41778), tailored for researchers, scientists, and professionals in drug development. The document details the underlying electrophilic aromatic substitution mechanism, comprehensive experimental protocols, and quantitative data to support reproducible and optimized synthesis.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from aniline is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH₂) on the aniline ring is a potent activating group, significantly increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions.[1][2] This high electron density makes the ring highly susceptible to attack by electrophiles, such as the bromine cation (Br⁺).

The reaction proceeds as follows:

-

Generation of the Electrophile: In the presence of a polar solvent like water or acetic acid, the bromine molecule (Br₂) becomes polarized, allowing for the generation of an electrophilic bromine species.[2][3]

-

Nucleophilic Attack: The electron-rich aniline ring acts as a nucleophile, attacking the electrophilic bromine. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance, further enhancing its nucleophilicity.[3][4]

-

Formation of the Sigma Complex (Arenium Ion): The attack by the aniline ring on the bromine atom leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base in the reaction mixture (such as water or another aniline molecule) removes a proton from the carbon atom bonded to the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Due to the strong activating nature of the amino group, this substitution occurs rapidly at all three available ortho and para positions, leading to the formation of the trisubstituted product, this compound, often as a white precipitate.[2][3][5] The reaction is so facile that it typically does not require a Lewis acid catalyst, which is often necessary for the bromination of less activated aromatic rings.[6]

To achieve mono-bromination of aniline, the activating effect of the amino group must be attenuated. This is commonly achieved by acetylating the aniline to form acetanilide. The acetyl group withdraws electron density from the nitrogen atom, making the ring less reactive and allowing for controlled, selective substitution.[4][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound, including molecular weights and typical yields reported in the literature.

| Parameter | Value | Reference(s) |

| Molecular Weight of Aniline | 93.13 g/mol | [8] |

| Molecular Weight of Bromine | 159.808 g/mol | [8] |

| Molecular Weight of this compound | 329.82 g/mol | [9] |

| Typical Reported Yield | ~55.6% | [8] |

| Melting Point | 120-122 °C | [10] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetic acid. | [10] |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from aniline.

3.1. Materials and Reagents:

-

Aniline (C₆H₅NH₂)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Rectified Spirit (Ethanol)

-

Distilled Water

-

Sodium Bisulfite solution (optional, to remove excess bromine)

3.2. Equipment:

-

Conical flask (250 mL)

-

Dropping funnel

-

Beaker

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Stirring rod

-

Fume hood

3.3. Procedure:

-

Preparation of Reagent Solutions:

-

Reaction:

-

Place the conical flask containing the aniline solution in an ice bath to cool.

-

Slowly add the bromine solution dropwise from the dropping funnel to the cooled aniline solution with constant shaking or stirring.[8][11] Maintain the temperature of the reaction mixture below 10 °C.

-

A yellow-colored precipitate of this compound will form.[8]

-

-

Work-up and Isolation:

-

Once the addition of the bromine solution is complete, pour the reaction mixture into a beaker containing an excess of cold water (approximately 200 mL).

-

Stir the mixture vigorously to ensure complete precipitation of the product.

-

If the solution remains yellow due to excess bromine, add a few drops of sodium bisulfite solution until the color disappears.[11]

-

Filter the white precipitate of this compound using a Buchner funnel under suction.[8][11]

-

Wash the precipitate thoroughly with cold water to remove any remaining acid and unreacted starting materials.[8][11]

-

-

Purification:

3.4. Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Bromine is a highly corrosive and toxic substance. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aniline is toxic and can be absorbed through the skin. Avoid contact and inhalation.

-

Glacial acetic acid is corrosive. Handle with care.

Visualizations

4.1. Reaction Mechanism Diagram

Caption: Electrophilic substitution mechanism for the synthesis of this compound.

4.2. Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

References

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Synthesis of this compound from Aniline How can 2,4,6-tribromoan.. [askfilo.com]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. ijcrt.org [ijcrt.org]

- 11. storage.googleapis.com [storage.googleapis.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4,6-Tribromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoaniline is a halogenated aromatic amine that serves as a significant building block in organic synthesis. Its utility spans the production of pharmaceuticals, agrochemicals, and flame retardants.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring safety, optimizing reaction conditions, and predicting its behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₃N | [2] |

| Molecular Weight | 329.81 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 120-122 °C | [3] |

| Boiling Point | 300 °C | [4] |

| Density | 2.35 g/cm³ | [5] |

| pKa (Predicted) | -0.23 ± 0.10 | [6] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing its bioavailability and reaction kinetics. This compound exhibits the following solubility characteristics:

| Solvent | Solubility | Reference |

| Water | Insoluble | [3][4] |

| Ethanol (B145695) | Soluble | [3] |

| Methanol | Very Soluble | [3] |

| Benzene | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Diethyl Ether | Soluble | [3] |

| Glacial Acetic Acid | Soluble | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

| 1H NMR | DMSO | 7.63 (s, 2H), 5.54 (s, 2H) | [7] |

| 13C NMR | DMSO-d₆ | 149.6, 136.9, 128.4, 105.8 | [7] |

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

| Solvent | λmax (nm) | log ε | Reference |

| Alcohol | 249 | 4.1 | [2] |

| Alcohol | 315 | 3.4 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the synthesis and purification of this compound are provided below.

Synthesis of this compound from Aniline (B41778)

This protocol describes the electrophilic aromatic substitution reaction for the synthesis of this compound.[3][8]

Materials:

-

Aniline (2.5 mL)

-

Glacial Acetic Acid (9.5 mL for aniline solution, 10 mL for bromine solution)

-

Bromine (4.2 mL)

-

Ethanol (for recrystallization)

-

Ice bath

-

Dropping funnel

-

Iodine flask

-

Filtration apparatus

Procedure:

-

In a fume cupboard, dissolve 2.5 mL of aniline in 9.5 mL of glacial acetic acid in an iodine flask.

-

Prepare a solution of 4.2 mL of bromine in 10 mL of glacial acetic acid and place it in a dropping funnel positioned over the flask.

-

Cool the aniline solution in an ice bath.

-

Add the bromine solution dropwise to the aniline solution with constant shaking, maintaining the low temperature.

-

After the addition is complete, a solid mass will form. Pour the reaction mixture into an excess of water.

-

Filter the resulting precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Purification by Recrystallization

This general procedure can be used to purify the synthesized this compound.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Filtration apparatus (for hot filtration, if necessary)

-

Suction filtration apparatus (Büchner funnel and flask)

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals completely to remove any residual solvent.

Determination of Melting Point

The melting point is a crucial indicator of purity.[9]

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Pack a small amount of the dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of Boiling Point (Thiele Tube Method)

For high-melting solids like this compound, a distillation-based method is suitable for boiling point determination.[10]

Materials:

-

Sample of this compound

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil

-

Heat source

Procedure:

-

Fill the Thiele tube with heating oil to a level above the side arm.

-

Place a small amount of the sample into the small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, stop heating.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.[1][11]

Materials:

-

A known mass of this compound

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., water)

Procedure:

-

Weigh a sample of this compound accurately.

-

Fill a graduated cylinder with a known volume of the liquid (V1).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.

-

Record the new volume of the liquid in the graduated cylinder (V2).

-

The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).

-

Calculate the density using the formula: Density = Mass / Volume.

1H and 13C NMR Spectroscopy

This protocol outlines the general steps for acquiring NMR spectra.[12][13]

Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of the sample in the deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width).

-

Acquire the 13C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of 13C.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak.

UV-Vis Spectroscopy

This protocol describes the general procedure for obtaining a UV-Vis spectrum.

Materials:

-

Sample of this compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of the sample in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

-

Rinse a quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Logical and Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations and the relationships between different steps.

Caption: Synthesis and purification workflow for this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 2. This compound | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. This compound(147-82-0) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. emory.edu [emory.edu]

- 13. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

Spectroscopic Blueprint of 2,4,6-Tribromoaniline: A Technical Guide to its ¹H and ¹³C NMR Signatures

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4,6-Tribromoaniline (C₆H₄Br₃N), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fire-retardant agents.[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a comprehensive resource for the structural elucidation and quality control of this compound.

Executive Summary

Nuclear Magnetic Resonance spectroscopy is an essential analytical technique for the unambiguous structural confirmation of organic molecules. Due to the inherent symmetry of this compound, its NMR spectra are characteristically simple and provide clear diagnostic signals. This guide presents the detailed ¹H and ¹³C NMR chemical shifts, multiplicities, and integration values. Furthermore, it outlines a standardized experimental protocol for data acquisition and includes a logical workflow for NMR data processing, visualized using a directed graph to aid researchers in experimental design and data interpretation.

¹H and ¹³C NMR Spectroscopic Data

The NMR data for this compound has been compiled and is presented below. The spectra were recorded in two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), to provide a comprehensive dataset for various experimental conditions.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is defined by two main signals: a singlet corresponding to the two chemically equivalent aromatic protons and another signal for the two amine protons. The chemical shift of the amine protons is notably dependent on the solvent and concentration.

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| CDCl₃ | 7.50 | Singlet | 2H | Ar-H (H-3, H-5) |

| 4.55 | Broad Singlet | 2H | -NH₂ | |

| DMSO-d₆ | 7.63 | Singlet | 2H | Ar-H (H-3, H-5) |

| 5.54 | Singlet | 2H | -NH₂ |

Table 1: ¹H NMR spectroscopic data for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, consistent with the molecule's C₂ᵥ symmetry. This includes two signals for the protonated aromatic carbons and two for the quaternary carbons, one of which is bonded to the amino group and the others to the bromine atoms.

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 142.9 | C -NH₂ (C-1) |

| 132.6 | C -H (C-3, C-5) | |

| 110.0 | C -Br (C-2, C-6) | |

| 109.3 | C -Br (C-4) |

Table 2: Predicted ¹³C NMR spectroscopic data for this compound in CDCl₃. Note: Experimental data was not available in the searched resources; these values are based on computational predictions to provide a complete reference.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized instrument parameters. The following protocol is a representative methodology for the NMR analysis of this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used for calibration (CDCl₃: δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C; DMSO-d₆: δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).[2][3]

-

The sample is vortexed until the solute is completely dissolved. If particulates are present, the solution should be filtered through a small plug of glass wool into a clean NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: Spectra are typically recorded on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition Parameters:

-

Number of Scans (NS): 8-16

-

Pulse Angle: 30-45°

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans (NS): 128-1024 (or more, depending on sample concentration)

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

-

Procedure: The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process known as shimming before data acquisition.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency domain.

-

The resulting spectrum is then phased and baseline corrected to produce the final, interpretable NMR spectrum.

NMR Data Acquisition and Processing Workflow

The logical progression from sample preparation to final spectrum analysis is a critical aspect of NMR spectroscopy. The following diagram illustrates this standard workflow.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide serve as a definitive reference for the characterization of this compound. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward identification and purity assessment. By adhering to the provided experimental protocol and understanding the data processing workflow, researchers can confidently utilize NMR spectroscopy for the structural verification of this important chemical compound.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 2,4,6-Tribromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoaniline (TBA) is a key chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and flame retardants.[1] Given its importance and potential biological activity, unambiguous structural confirmation and purity assessment are critical. This technical guide provides an in-depth exploration of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). A comprehensive understanding of the spectral data from these methods is essential for quality control, regulatory submission, and research and development. This document outlines detailed experimental protocols, data interpretation, and an integrated analytical workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint that provides structural information. For this compound, IR spectroscopy is instrumental in confirming the presence of the amine (N-H) group, the aromatic ring, and the carbon-bromine (C-Br) bonds.

Experimental Protocol: FTIR-ATR Analysis of a Solid Sample

Attenuated Total Reflectance (ATR) is a modern Fourier-Transform Infrared (FTIR) sampling technique that allows for the direct analysis of solid powders and liquids with minimal sample preparation.[2]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory, typically equipped with a zinc selenide (B1212193) (ZnSe) or diamond crystal, are powered on and have completed all startup diagnostic checks.[3][4]

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe. Once dry, acquire a background spectrum. This step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[3]

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[4]

-

Pressure Application: Use the integrated pressure clamp to apply firm, consistent pressure to the powder. This ensures optimal contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.[2][5]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.[2]

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound displays several characteristic absorption bands that correspond to specific molecular vibrations. The key is to analyze the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct sharp peaks in this region is characteristic of a primary amine. |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | These absorptions, typically of weak to medium intensity, confirm the presence of C-H bonds on the benzene (B151609) ring. |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | This band confirms the presence of the primary amine group. |

| 1570 - 1450 | C=C Aromatic Stretch | Aromatic Ring | Two or three bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| 1330 - 1250 | C-N Aromatic Stretch | Aryl-Amine | This stretching vibration confirms the bond between the aromatic ring and the nitrogen atom.[6] |

| 880 - 840 | C-H Out-of-Plane Bending | Aromatic Ring | The specific position of this strong band can indicate the substitution pattern. For a 1,2,4,6-tetrasubstituted ring, a strong absorption in this region is expected. |

| Below 700 | C-Br Stretch | Aryl-Bromide | The carbon-bromine bond vibrations occur at low frequencies, often in the far-IR or low-wavenumber end of the mid-IR spectrum. Their presence confirms the bromination of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound. Molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. For this compound, MS is essential for confirming the molecular formula and elucidating its structure through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and semi-volatile compounds like halogenated anilines.[6] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 0.5 - 1.0 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[6][7]

-

GC-MS System Parameters:

-

Injector: Set to 280 °C in splitless mode for trace analysis.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase is suitable.[6]

-

Oven Program: Start at 70 °C (hold for 1 min), ramp to 150 °C at 15 °C/min, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.[8]

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.[7]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-450.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS. Acquire data and analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak.

Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound is distinguished by a highly characteristic molecular ion cluster and a predictable fragmentation pattern.

The most informative feature in the mass spectrum of a brominated compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[9][10] A molecule with three bromine atoms, like this compound, will therefore exhibit a cluster of four molecular ion peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive signature for the presence of three bromine atoms.[11]

| Ion | m/z (Calculated) | Isotopic Composition | Relative Abundance |

| M⁺ | 327 | C₆H₄(⁷⁹Br)₃N | ~1 |

| [M+2]⁺ | 329 | C₆H₄(⁷⁹Br)₂(⁸¹Br)₁N | ~3 |

| [M+4]⁺ | 331 | C₆H₄(⁷⁹Br)₁(⁸¹Br)₂N | ~3 |

| [M+6]⁺ | 333 | C₆H₄(⁸¹Br)₃N | ~1 |

Note: The most abundant peaks in the cluster are observed at m/z 327, 329, and 331.[11]

Under electron ionization, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.[12] For aromatic amines and halides, fragmentation often involves the loss of the halogen atom or groups associated with the amine functionality.[13]

| m/z (Fragment) | Proposed Loss from M⁺ | Proposed Fragment Structure |

| 248/250/252 | Loss of a Bromine radical (•Br) | [C₆H₄Br₂N]⁺ |

| 169/171 | Loss of two Bromine radicals (2 •Br) | [C₆H₄BrN]⁺ |

| 90 | Loss of three Bromine radicals (3 •Br) | [C₆H₄N]⁺ (Benzyne radical cation) |

| 221/223/225 | Loss of HCN and a Bromine radical | [C₅H₃Br₂]⁺ |

Integrated Analytical Workflow

The characterization of a compound like this compound relies on an integrated approach where multiple analytical techniques provide complementary information. The workflow below illustrates the logical progression from sample receipt to final structural confirmation.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and definitive method for the characterization of this compound. IR spectroscopy confirms the presence of key functional groups, including the primary amine and the substituted aromatic ring. Mass spectrometry provides unequivocal proof of the molecular weight and elemental composition (specifically, the presence of three bromine atoms) through its unique isotopic signature and offers further structural insights via its fragmentation pattern. Following the detailed protocols and interpretation guides presented in this document will enable researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,4,6-Tribromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-tribromoaniline, as determined by single-crystal X-ray diffraction. It includes detailed crystallographic data, a modern experimental protocol for structure determination, and visualizations of the molecular structure and the analytical workflow. This document is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

This compound (C₆H₄Br₃N) is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flame retardants. Understanding its three-dimensional atomic arrangement is crucial for predicting its chemical reactivity, physical properties, and potential biological activity. X-ray diffraction analysis of single crystals provides the most precise method for elucidating this structure.

The seminal work on the crystal structure of this compound was published by A. T. Christensen and K. O. Strømme in 1969 in Acta Crystallographica.[1] Their study revealed that the molecule deviates from a perfectly planar configuration due to significant steric hindrance between the bulky bromine atoms and the amino group.[1]

Data Presentation: Crystallographic and Structural Data

The crystallographic data for this compound is summarized in the tables below. The primary data is derived from the 1969 study by Christensen and Strømme.

Crystal Data and Structure Refinement

This table provides the fundamental crystallographic parameters of this compound.

| Parameter | Value | Reference |

| Empirical Formula | C₆H₄Br₃N | |

| Formula Weight | 329.82 g/mol | |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Unit Cell Dimensions | ||

| a | 13.441 (4) Å | [1] |

| b | 14.623 (8) Å | [1] |

| c | 4.263 (2) Å | [1] |

| α, β, γ | 90° | [1] |

| Volume | 837.9 ų | [1] |

| Z (Molecules per unit cell) | 4 | [1] |

| Calculated Density | 2.614 g/cm³ | [1] |

Selected Interatomic Distances (Bond Lengths)

The following table lists key bond lengths within the this compound molecule. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the aniline (B41778) ring.

| Bond | Length (Å) |

| C(1)-N | 1.46 |

| C(1)-C(2) | 1.38 |

| C(2)-C(3) | 1.41 |

| C(3)-C(4) | 1.37 |

| C(4)-C(5) | 1.40 |

| C(5)-C(6) | 1.38 |

| C(6)-C(1) | 1.42 |

| C(2)-Br(1) | 1.87 |

| C(4)-Br(2) | 1.88 |

| C(6)-Br(3) | 1.86 |

Selected Interatomic Angles (Bond Angles)

This table presents the significant bond angles that define the geometry of the this compound molecule.

| Angle | Value (°) |

| C(6)-C(1)-C(2) | 120 |

| C(1)-C(2)-C(3) | 119 |

| C(2)-C(3)-C(4) | 121 |

| C(3)-C(4)-C(5) | 119 |

| C(4)-C(5)-C(6) | 121 |

| C(5)-C(6)-C(1) | 119 |

| N-C(1)-C(2) | 120 |

| N-C(1)-C(6) | 120 |

| C(1)-C(2)-Br(1) | 122 |

| C(3)-C(2)-Br(1) | 119 |

| C(3)-C(4)-Br(2) | 120 |

| C(5)-C(4)-Br(2) | 120 |

| C(1)-C(6)-Br(3) | 122 |

| C(5)-C(6)-Br(3) | 119 |

Experimental Protocols

The experimental methodology for determining the crystal structure of this compound has evolved significantly since the original study. Below are descriptions of both the historical method used and a typical modern protocol.

Historical Experimental Protocol (Christensen & Strømme, 1969)

The original structure determination was performed using photographic methods, which were standard at the time.[1]

-

Crystal Growth: Single crystals of this compound were grown from a suitable solvent.

-

X-ray Source: A filtered copper radiation source was used.

-

Data Collection: Three-dimensional X-ray data were collected using an integrating Weissenberg camera. The intensities of the diffraction spots were recorded on photographic film.

-

Intensity Measurement: The intensities of the stronger reflections were measured photometrically, while the weaker reflections were estimated visually.

-

Data Correction: The collected intensity data were corrected for Lorentz and polarization effects. A correction for secondary extinction was also applied during the structure refinement process. No absorption correction was explicitly applied.[1]

-

Structure Solution and Refinement: The structure was solved using Patterson methods to locate the positions of the heavy bromine atoms. The positions of the carbon and nitrogen atoms were then determined from subsequent Fourier syntheses. The atomic coordinates and thermal parameters were refined using a least-squares method.

Modern Single-Crystal X-ray Diffraction Protocol

A contemporary approach to the crystal structure determination of this compound would employ a modern automated diffractometer.

-

Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope to ensure it is a single, untwinned specimen.

-

The crystal is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant or adhesive.

-

The mounted crystal is placed on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

-

-

Data Collection:

-

The goniometer head is attached to an automated four-circle diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

-

The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and reduce radiation damage.

-

The X-ray source is typically a sealed tube or a microfocus source, commonly using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

A data collection strategy is devised to ensure a complete and redundant dataset is collected by rotating the crystal through a series of omega and/or phi scans. The exposure time per frame is optimized to achieve good signal-to-noise ratios.

-

-

Data Processing:

-

The raw diffraction images are processed to integrate the intensities of the Bragg reflections.

-

The integrated intensities are corrected for various experimental factors, including Lorentz and polarization effects, absorption (often using a multi-scan method), and potential crystal decay.

-

The data is then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.

-

The initial structural model is refined against the experimental data using a full-matrix least-squares procedure (e.g., using SHELXL).

-

In the initial stages of refinement, only the atomic positions and isotropic thermal parameters are refined. In the final stages, anisotropic thermal parameters are typically used for non-hydrogen atoms.

-

Difference Fourier maps are calculated to locate any missing atoms, including hydrogen atoms, which are often placed in calculated positions and refined using a riding model.

-

The final refined model is validated using various crystallographic metrics, such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the workflow of a modern single-crystal X-ray diffraction experiment.

Caption: Molecular structure of this compound.

Caption: Workflow of modern single-crystal X-ray diffraction.

References

An In-Depth Technical Guide to the Solubility of 2,4,6-Tribromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tribromoaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame-retardant materials. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (C₆H₄Br₃N) is a halogenated aromatic amine that appears as a white to pale yellow crystalline solid.[1] Its structure, featuring a benzene (B151609) ring substituted with three bromine atoms and an amino group, dictates its chemical properties and solubility behavior. The presence of the large, nonpolar aromatic ring and heavy bromine atoms significantly influences its interaction with various solvents.

Solubility Profile of this compound

The solubility of a compound is determined by the balance of intermolecular forces between the solute and the solvent. For this compound, the large hydrophobic surface area conferred by the tribrominated benzene ring is the dominant feature. Consequently, it exhibits poor solubility in polar solvents like water but is readily soluble in various organic solvents.[2][3] The amino group (-NH₂) can participate in hydrogen bonding, but its contribution to overall polarity is outweighed by the nonpolar portion of the molecule.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility | Reference(s) |

| Polar Protic | Methanol | Very Soluble | [2] |

| Ethanol / Alcohol | Soluble | [1][4][5] | |

| Polar Aprotic | Acetone | Soluble | [1] |

| Halogenated | Chloroform | Soluble | [1][5] |

| Dichloromethane | Soluble | [6] | |

| Aromatic | Benzene | Soluble | [2][5] |

| Ethers | Diethyl Ether | Soluble | [4][5] |

| Aqueous | Water | Insoluble | [2][4][5] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The Saturation Shake-Flask method is the most reliable and widely recognized technique for determining the equilibrium solubility of a solid compound.[7]

Detailed Methodology: Saturation Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.

1. Preparation:

-

Ensure all glassware (e.g., conical flasks with stoppers, volumetric flasks, pipettes) is thoroughly cleaned and dried.[8]

-

Select a high-purity sample of this compound and the desired organic solvent.

-

Prepare a thermostatically controlled environment, such as a water bath or incubator, set to the desired experimental temperature (e.g., 25 °C or 37 °C).[9][10]

2. Equilibration:

-

Add an excess amount of solid this compound to a conical flask. The presence of undissolved solid is essential to ensure a saturated solution is achieved and maintained at equilibrium.[11]

-

Add a known volume of the organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in the temperature-controlled environment on a shaker or orbital agitator. Agitate the mixture at a constant, moderate speed (e.g., 300 RPM) to facilitate contact between the solute and solvent.[11]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[7][9][11]

3. Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the sample through a fine-pore syringe filter (e.g., 0.2 µm) to remove any remaining microscopic solid particles. Centrifugation followed by careful decantation of the supernatant is an alternative method.[7][9]

4. Analysis: The concentration of this compound in the filtered saturated solution can be determined using several analytical techniques:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W₁).[10]

-

Pipette a precise volume of the filtered saturated solution into the dish and weigh it (W₂).[8]

-

Carefully evaporate the solvent in a fume hood or using a gentle heat source (e.g., a hot air oven at a temperature below the solute's boiling point).[8]

-

Dry the dish containing the solid residue to a constant weight (W₃).[10]

-

The solubility can be calculated based on the weight of the residue (W₃ - W₁) and the weight or volume of the solvent used.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a calibration curve.[12]

-

Accurately dilute a sample of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration, and subsequently, the original solubility.[7]

-

Visualization of Experimental Workflow

The logical steps of the Shake-Flask solubility determination method can be visualized as a workflow.

Caption: Experimental workflow for the Shake-Flask method of solubility determination.

References

- 1. Page loading... [guidechem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. CAS 147-82-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [chemister.ru]

- 5. This compound | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

The Synthesis of 2,4,6-Tribromoaniline: A Deep Dive into the Electrophilic Substitution Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of 2,4,6-Tribromoaniline from aniline (B41778). The document details the theoretical principles governing the reaction, provides a practical experimental protocol, and presents key quantitative data for reproducibility.

Core Principles: The Electrophilic Aromatic Substitution (EAS) of Aniline

The synthesis of this compound is a classic example of electrophilic aromatic substitution. In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring of aniline, replacing one of the hydrogen atoms.[1] The reaction's facility and specificity are governed by the powerful influence of the amino (-NH₂) group attached to the ring.

The Role of the Amino Group: A Potent Activator

The -NH₂ group is a strong activating group , meaning it increases the rate of the electrophilic aromatic substitution reaction compared to unsubstituted benzene.[2][3] This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system through resonance (a +M or mesomeric effect).[4][5] This electron donation significantly increases the electron density of the benzene ring, making it a more potent nucleophile and thus more susceptible to attack by an electrophile.[1][6]

While nitrogen is an electronegative atom and does exert a deactivating inductive effect (-I effect) by pulling electron density from the ring, the resonance effect is overwhelmingly dominant.[6] This strong activation is why the bromination of aniline occurs readily without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings.[7][8]

Ortho- and Para-Direction

The -NH₂ group is also a powerful ortho-, para-director . The increased electron density from resonance is not distributed evenly around the ring but is concentrated at the positions ortho (carbons 2 and 6) and para (carbon 4) to the amino group.[1][9]

This can be visualized by examining the resonance structures of aniline. The structures show a buildup of negative charge specifically at the ortho and para positions, making them the primary sites for electrophilic attack. The stability of the intermediate carbocation (the arenium ion or sigma complex) formed during the attack also confirms this preference. When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. This extra level of stabilization is not possible if the attack occurs at the meta position.

The Stepwise Mechanism of Tribromination

The reaction between aniline and bromine water proceeds via a well-defined, multi-step mechanism, leading directly to the trisubstituted product.

Step 1: Generation of the Electrophile In a polar solvent like water or acetic acid, the bromine molecule (Br-Br) becomes polarized as it approaches the electron-rich aniline ring. This induced dipole creates an electrophilic bromine atom (δ⁺) and a nucleophilic bromide ion (δ⁻).[1][10]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the aniline ring attack the electrophilic bromine atom. This attack, directed to the ortho and para positions, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion.

Step 3: Deprotonation and Aromatization A base in the reaction mixture (such as a water molecule or a bromide ion) removes a proton from the carbon atom that is bonded to the new bromine atom. This restores the aromatic π-system, yielding a brominated aniline derivative.

Step 4: Polysubstitution The initial substitution of a bromine atom does not significantly diminish the activating power of the -NH₂ group. The resulting mono- and di-bromoaniline intermediates are still highly activated and readily undergo further electrophilic substitution. Because the ring is so strongly activated, the reaction proceeds rapidly until all available ortho and para positions are occupied by bromine atoms, resulting in the formation of a this compound precipitate.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative information pertinent to the laboratory synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Aniline (C₆H₅NH₂) Molar Mass | 93.13 | g/mol | |

| Bromine (Br₂) Molar Mass | 159.81 | g/mol | |

| Product | |||

| This compound Molar Mass | 329.83 | g/mol | |

| Stoichiometry | 1 : 3 | mol/mol | Molar ratio of Aniline to Bromine. |

| Typical Yield | ~55-90 | % | Dependent on reaction conditions and purification.[12] |

| Melting Point | 120-122 | °C | Reported literature value. |

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.[12][13]

Reagents and Apparatus:

-

Aniline (5.0 mL)

-

Glacial Acetic Acid (40 mL)

-

Bromine (8.4 mL)

-

Rectified Spirit (for recrystallization)

-

Conical flask (250 mL)

-

Dropping funnel

-

Beaker

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

In a 250 mL conical flask, prepare a solution by dissolving 5 mL of aniline in 20 mL of glacial acetic acid.

-

In a separate container, carefully prepare the brominating solution by adding 8.4 mL of bromine to 20 mL of glacial acetic acid.

-

Cool the aniline solution in an ice bath.

-

Using a dropping funnel, add the brominating solution dropwise to the cooled aniline solution with constant shaking. Maintain the temperature of the reaction mixture below 10°C. A yellow precipitate will form.[12]

-

After the addition is complete, allow the mixture to stand at room temperature for 30 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing approximately 200 mL of cold water. The yellow precipitate of this compound will solidify.

-

Filter the crude product using a Buchner funnel under suction. Wash the precipitate thoroughly with cold water to remove any excess acid and unreacted bromine.

-

Recrystallize the crude product from rectified spirit to obtain pure, white crystals of this compound.

-

Dry the purified product and record its mass and melting point.

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Aniline is toxic and can be absorbed through the skin. Handle with care.

-

Glacial acetic acid is corrosive.

Mandatory Visualizations

The following diagrams illustrate the core mechanism and workflow of the synthesis.

Caption: High-level overview of the electrophilic substitution pathway.

Caption: Resonance stabilization of the ortho-attack intermediate.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Synthesis of this compound from Aniline How can 2,4,6-tribromoan.. [askfilo.com]

- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 9. Here 246tribromoaniline is a product of A electrophilic class 12 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 12. scribd.com [scribd.com]

- 13. storage.googleapis.com [storage.googleapis.com]

Investigating the biological activity of 2,4,6-Tribromoaniline derivatives

An In-depth Technical Guide to the Biological Activity of 2,4,6-Tribromoaniline

Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025

Introduction

This compound (TBA) is a halogenated aromatic amine synthesized via the electrophilic bromination of aniline.[1][2][3] It serves as a precursor in the organic synthesis of various pharmaceuticals, agrochemicals, and fire-retardant agents.[1][2][3] While its primary applications are industrial, there is an emerging interest in the biological activities of TBA and its derivatives. This guide provides a comprehensive overview of the current state of research into the biological effects of this compound, focusing on its antimicrobial properties and mutagenic potential. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support further investigation in the field.

Antimicrobial Activity

The most prominently documented biological activity of this compound is its antimicrobial effect. Studies have demonstrated its action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2] The compound is reported to inhibit the metabolic proliferation of these pathogenic microorganisms.[2]

Quantitative Data: Zone of Inhibition

The antimicrobial efficacy of this compound has been quantified using the cup-plate method, where the diameter of the zone of inhibition is measured. The data below is summarized from studies where TBA was dissolved in organic solvents.

| Compound/Solvent | Test Organism | Concentration | Zone of Inhibition (cm) |

| This compound in Benzene | S. aureus (Gram-positive) | Not Specified | 1.8 |

| This compound in Benzene | E. coli (Gram-negative) | Not Specified | 1.5 |

| This compound in Methanol | S. aureus (Gram-positive) | Not Specified | 1.6 |

| This compound in Methanol | E. coli (Gram-negative) | Not Specified | 1.3 |

Data synthesized from Giradkar et al. (2023).[2] The results indicate a more pronounced effect against S. aureus compared to E. coli.[2]

Experimental Protocol: Cup-Plate Method for Antimicrobial Assay

This protocol describes the agar (B569324) diffusion method used to assess the antimicrobial activity of this compound.[2][4]

1. Media Preparation and Inoculation:

- Prepare a suitable nutrient agar medium (e.g., Mueller-Hinton Agar) and sterilize it by autoclaving.[5]

- Cool the agar to approximately 40-50°C.[5]

- In a sterile environment, inoculate the molten agar with a standardized suspension of the test microorganism (S. aureus or E. coli) to achieve a concentration of approximately 1-2 × 10⁸ CFU/ml.[5]

- Mix the inoculum thoroughly with the medium.[4]

2. Plate Preparation:

- Pour the inoculated agar into sterile Petri dishes to a uniform depth of about 4 mm.[4][5]

- Allow the agar to solidify completely at room temperature on a level surface.[4]

3. Well Creation and Compound Application:

- Using a sterile borer or cork, create uniform wells (or "cups") in the solidified agar, typically 6-8 mm in diameter.[4]

- Prepare a solution of this compound at the desired concentration in a suitable sterile solvent (e.g., benzene, methanol).[2]

- Carefully pipette a precise volume of the TBA solution into each well.[4] A control well containing only the solvent should also be prepared.

4. Incubation and Measurement:

- Allow the plates to stand for a pre-incubation period (e.g., 1 hour) to permit diffusion of the compound into the agar.

- Invert the plates and incubate them at 37°C for 18-24 hours.[5]

- After incubation, observe the plates for clear zones of no growth around the wells.[4]

- Measure the diameter of these zones of inhibition to the nearest millimeter (mm) or centimeter (cm).[4] The diameter is proportional to the antimicrobial potency of the compound.

Mutagenicity Assessment

The mutagenic potential of a compound is a critical aspect of its toxicological profile. This compound has been evaluated for mutagenicity using the bacterial reverse mutation assay, commonly known as the Ames test.

Summary of Findings

In a study utilizing Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, as well as Saccharomyces cerevisiae strain D4, this compound did not induce a positive mutagenic response.[6] The tests were conducted at concentrations up to 250 µ g/plate , both with and without the presence of a metabolic activation system (Aroclor-induced rat liver S9 fraction).[6] This indicates that under these conditions, TBA is not a mutagen.

Experimental Protocol: Ames Test

This protocol outlines the general procedure for the Ames test as applied to this compound.[6][7][8]

1. Preparation of Tester Strains:

- Culture the auxotrophic Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.[7] These strains have pre-existing mutations that render them unable to synthesize the amino acid histidine (His⁻).[8][9]

2. Metabolic Activation (S9 Mix):

- If required, prepare an S9 mix from the liver homogenate of rats induced with Aroclor 1254.[10] This mix contains enzymes that can metabolically activate or detoxify the test compound, simulating mammalian metabolism.[9]

3. Plate Incorporation Assay:

- To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add the following in sequence:

- 100 µL of the overnight bacterial culture.[7]

- 100 µL of the this compound test solution (dissolved in a non-toxic solvent like DMSO) at various concentrations.[6]

- 500 µL of either the S9 mix (for metabolic activation) or a buffer solution (for direct mutagenicity).[7]

- Vortex the tube gently and pour the contents onto a minimal glucose agar plate, which lacks histidine.[7]

- Include a negative control (solvent only) and a known positive control mutagen for each strain.

4. Incubation and Colony Counting:

- Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.[7]

- Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine, or His⁺) on each plate.

- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[8]

Cytotoxicity and Anticancer Activity

Currently, there is a notable lack of publicly available data on the cytotoxic or anticancer properties of this compound and its direct derivatives against human cancer cell lines. While research exists on more complex bromo-aniline or trifluoromethyl-aniline structures, these are not direct analogues.[11][12][13] This represents a significant gap in the understanding of TBA's biological activity and an opportunity for future research.

Prospective Experimental Protocol: MTT Assay for Cytotoxicity

For researchers planning to investigate the cytotoxicity of TBA derivatives, the MTT assay is a standard colorimetric method to assess cell viability.[10][14]

1. Cell Plating:

- Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

- Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[11]

2. Compound Treatment:

- Prepare serial dilutions of the this compound derivative in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.[10]

- Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.[10]

- Incubate the plate for 48 or 72 hours.[11]

3. MTT Addition and Formazan (B1609692) Solubilization:

- After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

- Incubate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

- Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

4. Data Acquisition and Analysis:

- Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[14]

- Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Visualized Workflows and Relationships

To clarify the experimental processes and logical connections described, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the cup-plate antimicrobial assay.

Caption: Logical relationships of this compound's known activities.

Conclusion and Future Directions

The available scientific literature indicates that this compound possesses demonstrable antimicrobial activity against common bacterial pathogens and lacks mutagenic potential as determined by the Ames test.[2][6] These findings provide a foundational understanding of its biological profile. However, significant research gaps remain.

Future investigations should prioritize a systematic evaluation of the cytotoxicity of TBA and its novel derivatives against a panel of human cancer cell lines. Furthermore, exploring its potential as an enzyme inhibitor could unveil new therapeutic applications. Elucidating the precise molecular mechanisms behind its antimicrobial action would also be a valuable contribution to the field. This guide serves as a resource to facilitate such future studies, providing established protocols and a summary of the current knowledge base.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. apec.org [apec.org]